molecular formula C₁₈H₁₃D₆Cl₂NS B1146955 (E/Z)-Chlorprothixene-d6 Hydrochloride(Mixture) CAS No. 1246832-91-6

(E/Z)-Chlorprothixene-d6 Hydrochloride(Mixture)

Cat. No. B1146955
M. Wt: 358.36
InChI Key:
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Description

Synthesis Analysis

The synthesis of chlorprothixene derivatives, including its isotopically labeled forms, involves complex organic synthesis techniques aimed at introducing or modifying specific functional groups while preserving the integrity of the chlorprothixene skeleton. These processes may involve steps such as halogenation, lithiation, and the introduction of deuterium labels to study the drug's pharmacokinetics and metabolism without altering its pharmacological profile.

Molecular Structure Analysis

The molecular and electronic structures of cis(Z)- and trans(E)-chlorprothixene have been elucidated using techniques like X-ray diffraction, NMR, and computational methods. These studies reveal differences in electrostatic potentials, molecular energy levels, and three-dimensional conformations, which are crucial for understanding the isomers' distinct pharmacological activities. Molecular dynamics simulations provide insights into the internal molecular motions in different solvents, highlighting the significance of electrostatic interactions within the molecule.

Chemical Reactions and Properties

Chlorprothixene's chemical reactivity, including its interactions with various chemical reagents and conditions, sheds light on its stability and behavior in synthetic and biological contexts. For instance, the compound's photophysical behavior under irradiation, its ability to undergo protonation, and its interactions with polymers like polyvinylpyrrolidone (PVP) have been studied to understand its photostability, solubility, and potential for formulation into photodynamic therapy agents.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the drug's formulation and bioavailability. Studies focusing on the interaction with solvents, crystallinity, and thermodynamic stability under various conditions are essential for developing effective and stable drug formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photostability, are fundamental to understanding how chlorprothixene behaves in physiological environments. These properties influence the drug's metabolism, distribution, and mechanism of action within the body.

References (Sources)

Scientific Research Applications

Molecular Structure and Dynamics

  • Three-Dimensional Structure and Molecular Dynamics : The study by Sylte and Dahl (1991) explored the molecular and electronic structures of cis(Z)- and trans(E)-chlorprothixene. They used computer graphics, molecular mechanical, and quantum mechanical calculations, along with molecular dynamics simulations, to understand the structural features causing differences in pharmacological activities. The cis(Z)-isomer was found to have a lower potential molecular energy than the trans(E)-isomer, mainly due to electrostatic interactions (Sylte & Dahl, 1991).

Analytical Methods

  • Development of Liquid Chromatographic Method : Duignan, Miller, and Skellern (1996) developed a reversed-phase liquid chromatographic method for controlling impurities in (Z)-chlorprothixene hydrochloride. The method was validated as reproducible and selective (Duignan, Miller, & Skellern, 1996).

Photophysics and Photochemistry

  • Photophysics and Photochemistry in Acetonitrile : Piñero et al. (2009) investigated the photophysics and photochemistry of z‐chlorprothixene, highlighting its rapid Z/E isomerization upon in vitro irradiation. This isomerization can affect pharmacokinetic properties, and the process depends on water concentration and irradiation time (Piñero et al., 2009).

Spectrophotometric Analysis

  • Spectrophotometric Determination Methods : Starczewska and Karpińska (2002) presented two methods for determining chlorprothixene hydrochloride, involving ion-association complexes and oxidation reactions. These methods were applied successfully to pharmaceutical solutions (Starczewska & Karpińska, 2002).

Neuroleptic Effects and Stereo-Isomerism

  • Effect on Virus and Eukaryotic Cells : Kristiansen et al. (1991) studied chlorpromazine, cis(Z)-chlorprothixene, and other compounds for their antiviral effect on Herpes simplex virus 2 and toxic effect on human diploid fibroblasts. These compounds showed both antiviral activity and a cell-toxic effect in higher concentrations (Kristiansen, Andersen, Vestergaard, & Hvidberg, 1991).

Safety And Hazards

The safety and hazards of a compound depend on its toxicity, reactivity, and other factors. For example, many antipsychotic drugs can have side effects and should be used under the supervision of a healthcare provider .

properties

IUPAC Name

(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+;/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKRLOSRDGPEJR-YOJILZGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747354
Record name (3E)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride

CAS RN

1246832-91-6
Record name (3E)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1246832-91-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E/Z)-Chlorprothixene-d6 Hydrochloride(Mixture)
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